molecular formula C9-H18 B165711 4-Nonene CAS No. 2198-23-4

4-Nonene

Cat. No. B165711
CAS RN: 2198-23-4
M. Wt: 126.24 g/mol
InChI Key: KPADFPAILITQBG-UHFFFAOYSA-N
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Description

4-Nonene is an alkene with the molecular formula C9H18 . It can have several different structural isomers depending on the location of the C=C double bond and the branching of the other parts of the molecule . The molecule is generally characterized as a clear, colorless liquid that is insoluble in water .


Synthesis Analysis

The production of nonene primarily occurs through the polymerization of propene, a process in which multiple propene molecules are combined to form the larger nonene molecule . This reaction is typically carried out under high pressure and temperature in the presence of a catalyst, often a zeolite or phosphoric acid .


Molecular Structure Analysis

The 4-Nonene molecule contains a total of 27 atoms. There are 18 Hydrogen atoms and 9 Carbon atoms . It can exist in different geometric isomers because of its carbon-carbon double bonds . Its structure can vary significantly based on the placement of this double bond, resulting in structural isomers .


Chemical Reactions Analysis

As an alkene, nonene readily undergoes addition reactions, a characteristic trait of unsaturated hydrocarbons . This property means that nonene can react with various substances, leading to a wide range of possible compounds. For example, nonene can engage in halogenation, hydration, polymerization, and oxidation reactions, each resulting in a different type of compound .


Physical And Chemical Properties Analysis

4-Nonene has a density of 0.7±0.1 g/cm³ . Its boiling point is 145.7±7.0 °C at 760 mmHg . The compound’s boiling point ranges between 151-154°C (303.8-309.2°F), and it has a relative density of about 0.79 . It is less dense than water and will float on water surfaces, causing potential environmental risks if a spill occurs .

Scientific Research Applications

Oxidative Stress and Cellular Function

4-Hydroxy-2-nonenal (4-HNE), a derivative of 4-Nonene, is significant in studying oxidative stress and its effects on cells. It has been observed to mediate oxidative stress in endothelial cells by altering nitric oxide and superoxide levels. This alteration is linked to changes in protein levels and activities, notably affecting GTP cyclohydrolase and eNOS, impacting redox signaling (Whitsett, Picklo, & Vasquez-Vivar, 2007).

Role in Disease Pathology

4-HNE's role in various diseases, especially those caused or exacerbated by oxidative stress, has been extensively studied. It disrupts signal transduction, protein activity, induces inflammation, and triggers apoptosis, crucial in conditions like atherosclerosis and neurodegenerative diseases (Breitzig, Bhimineni, Lockey, & Kolliputi, 2016).

Impact on Proteins and Membranes

The reactivity of 4-HNE with proteins and membranes is a key area of research. It can induce modifications that are detrimental, leading to protein aggregation and affecting interactions with membranes. This has implications for understanding how oxidative stress impacts cellular structures and functions (Maniti et al., 2015).

Cardiovascular Health

4-HNE has been identified as playing a significant role in cardiovascular diseases. It inactivates proteins and DNA, leading to cellular dysfunction and tissue damage. This understanding can lead to potential therapeutic strategies targeting 4-HNE to mitigate cardiovascular diseases (Mali & Palaniyandi, 2014).

Cancer and Oxidative Stress

Research has linked 4-HNE to cancer development due to its presence in various biological fluids and tissues. Its ability to form covalent links with DNA, proteins, and lipids suggests a significant role in the progression of cancer, particularly in conditions like colorectal cancer (Guéraud, 2017).

Redox Biology and Gene Expression

4-HNE affects redox biology by modulating gene expression. It activates pathways like Nrf2/ARE, which are responsible for cellular responses to oxidative injury. Understanding this process is vital for developing strategies to improve antioxidant defense in vascular diseases (Siow, Ishii, & Mann, 2007).

Safety And Hazards

Like many industrial chemicals, nonene has potential health and environmental impacts. It is a skin irritant and may cause harm if inhaled or ingested . Moreover, its insolubility in water and lighter density mean that it can pose serious threats to water bodies if spills occur .

Future Directions

The future of nonene looks promising with growing demand, advancements in synthetic methods, and the exploration of bio-based alternatives . As the world becomes more aware of environmental sustainability, the evolution of nonene production and its applications are expected to align with these changing dynamics .

properties

IUPAC Name

non-4-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h7,9H,3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPADFPAILITQBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4075451
Record name 4-Nonene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4075451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nonene

CAS RN

2198-23-4
Record name 4-Nonene
Source CAS Common Chemistry
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Record name Non-4-ene
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Record name 4-Nonene
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Record name Non-4-ene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 4-Nonene?

A1: The molecular formula of 4-Nonene is C9H18, and its molecular weight is 126.24 g/mol.

Q2: What spectroscopic techniques have been used to characterize 4-Nonene?

A2: Several spectroscopic techniques have been employed to characterize 4-Nonene and its derivatives, including:

  • NMR Spectroscopy (1H and 13C NMR): Used to determine the isomeric structure of 4-Nonene, including the configuration of its double bonds and the connectivity of carbon and hydrogen atoms. [, , , ]
  • Infrared Spectroscopy (IR): Employed to confirm the presence of specific functional groups and structural features, such as double bonds and their configurations (cis or trans). []
  • Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify and quantify 4-Nonene within complex mixtures, revealing its presence in essential oils and bio-oils. [, , ]

Q3: How does the structure of 4-Nonene influence its physical properties?

A3: As a nine-carbon alkene, 4-Nonene is a colorless liquid at room temperature. Its structure, with an internal double bond at position 4, influences its boiling point and reactivity compared to other nonene isomers.

Q4: What types of reactions is 4-Nonene known to undergo?

A4: 4-Nonene is primarily known to participate in the following reactions:

  • Hydrogenation: Can be selectively hydrogenated to nonane using platinum-zeolite catalysts modified with organosilicon alkoxides. This method exhibits preferential hydrogenation of terminal double bonds. []
  • Oligomerization: Can be oligomerized to form trimethyl-cyclododecatriene (TMCDT) using catalysts like (C5H8)2Mg–AlCl3–TiCl4–CH3SCH3. The resulting TMCDT isomers have been characterized using NMR and IR, revealing one cis and two trans double bonds in the ring. []
  • Bromination: Reacts with bromine to form brominated derivatives, which serve as valuable intermediates for further chemical modifications. [, , , , ]
  • Diels-Alder Reactions: Can act as a dienophile in Diels-Alder reactions. Strained derivatives of 4-Nonene, such as those incorporated into bicyclic systems, exhibit enhanced reactivity as dienophiles in reactions with tetrazines. []

Q5: How is 4-Nonene used in the synthesis of other compounds?

A5: 4-Nonene is a valuable building block for synthesizing more complex molecules, including:

  • 4,6-Dimethyl-4-nonen-3-one: Synthesized via a hydroxyl aldehyde condensation reaction between 3-pentanone and 2-methylpentaldehyde, with 4-Nonene serving as a key intermediate. []
  • Brominated poly(isobutylene-co-isoprene) (BIIR) derivatives: Brominated 4-Nonene serves as a model compound to study the reactivity and modification of BIIR. This has led to the development of various BIIR derivatives, including ether, thioether, and ester derivatives, through nucleophilic substitution reactions with the brominated 4-Nonene model. [, , , , ]

Q6: What are the applications of 4-Nonene in material science?

A6: 4-Nonene plays a role in material science through its derivatives:

  • BIIR Modification: Studies using 4-Nonene models have enabled the development of novel BIIR derivatives with improved properties, such as enhanced silica reinforcement and new cure chemistries. [, , , , ]

Q7: What is the significance of 4-Nonene derivatives in the context of alkene metathesis?

A7: Tungsten oxo alkylidene complexes supported on silica and bearing 4-Nonene derivatives as ligands have been investigated as alkene metathesis catalysts. Studies have focused on the influence of the 4-Nonene derivative structure on catalyst activity and selectivity, providing insights into structure-activity relationships in heterogeneous catalysis. [, ]

Q8: Have computational methods been applied to study 4-Nonene and its derivatives?

A8: Yes, computational chemistry has been used to investigate:

  • Strained 4-Nonene Derivatives: Ab initio calculations at the MP2 and B3LYP levels using the 6-31G* basis set were employed to understand the geometry, olefin strain energy, heat of hydrogenation, and relative HOMO/LUMO energies of highly strained pentacyclo[4.3.0.0(2,4).0(3,8).0(5,7)]non-4-ene. These calculations provided insights into the reactivity and stability of this unusual alkene. []

Q9: What is known about the environmental impact of 4-Nonene?

A9: While specific research on 4-Nonene's environmental impact is limited, its presence in essential oils [, ] suggests potential roles in plant-insect interactions and ecological functions.

Q10: Has 4-Nonene been studied for any biological activity?

A10: While direct biological activity of 4-Nonene itself hasn't been extensively explored in the provided papers, its presence in Anvillea garcini essential oil, which exhibits antimicrobial and antioxidant activities, suggests potential for further investigation in this area. [, ]

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